Comprehensive Safety Data and Toxicity Profile of 6-Methylbenzo[d]isoxazol-3-amine
Comprehensive Safety Data and Toxicity Profile of 6-Methylbenzo[d]isoxazol-3-amine
Executive Summary
6-Methylbenzo[d]isoxazol-3-amine is a highly specialized heterocyclic primary amine utilized extensively as a foundational scaffold in advanced medicinal chemistry. Its unique structural topology—a benzisoxazole core coupled with a methyl group and an exocyclic amine—makes it a critical intermediate in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors, targeted protein degraders (glue degraders), and novel analgesic agents.
This technical whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) handling protocols, and pharmacological toxicity profiles of this compound. It is designed for drug development professionals requiring rigorous, self-validating methodologies for incorporating this intermediate into complex synthetic and biological workflows.
Physicochemical Identity & Structural Properties
Accurate characterization of the compound is the first step in ensuring both synthetic reproducibility and laboratory safety. The exocyclic amine provides a versatile nucleophilic handle for cross-coupling and acylation, while the benzisoxazole core dictates the molecule's lipophilicity and target-binding kinetics.
Table 1: Physicochemical Profile
| Property | Value |
| Chemical Name | 6-Methylbenzo[d]isoxazol-3-amine |
| CAS Registry Number | 1378699-89-8 [1] |
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| MDL Number | MFCD18803474 |
| Standard Purity | ≥ 97.0% - 98.0% (HPLC/NMR verified) |
Safety Data Sheet (SDS) & Handling Protocols
As a biologically active heterocyclic amine, 6-Methylbenzo[d]isoxazol-3-amine must be handled with stringent safety protocols. While specific regulatory toxicity data for this exact CAS number is continuously updated, it falls under the standard hazard classifications for bioactive benzisoxazole derivatives.
GHS Hazard Identification
Table 2: Standardized Hazard Classifications
| Hazard Class | Category | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | Exclamation Mark | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | Category 2A | Exclamation Mark | P305+P351+P338, P337+P313 |
| STOT (Single Exposure) | Category 3 | Exclamation Mark | P261, P271, P304+P340 |
Engineering Controls and PPE
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Respiratory Protection: Use a NIOSH/MSHA-approved respirator. Causality: Fine powders of heterocyclic amines can become aerosolized during transfer, leading to acute respiratory tract irritation and potential systemic absorption across mucosal membranes.
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Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) and impermeable lab coats. Causality: The lipophilic nature of the benzisoxazole core facilitates rapid dermal penetration, necessitating strict barrier controls to prevent sensitization.
Pharmacological Relevance & Toxicity Profiling
Role in p38 MAPK Inhibition
Derivatives of 6-Methylbenzo[d]isoxazol-3-amine are potent inhibitors of the p38 mitogen-activated protein kinase pathway [3]. By competitively binding to the kinase domain, these compounds halt the downstream transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), offering therapeutic avenues for rheumatoid arthritis, toxic shock syndrome, and ischemia-reperfusion injury.
Mechanism of p38 MAPK pathway inhibition by benzisoxazole-derived compounds.
In Vivo Toxicity and Analgesic Efficacy
When evaluating benzoxazole and benzisoxazole derivatives for analgesic properties, acute toxicity must be closely monitored. Following dose administration, subjects are evaluated for neurotoxicity markers including tremors, seizures, hyperactivity, and depressed breathing [2].
Workflow for in vivo toxicity monitoring and %MPE analgesic efficacy calculation.
Experimental Methodologies
Protocol 1: In Vivo Toxicity and Analgesic Efficacy (%MPE) Assessment
This protocol outlines the standard method for evaluating the therapeutic index of 6-Methylbenzo[d]isoxazol-3-amine derivatives [2].
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Baseline Measurement: Acclimate the animal cohort. Measure the predrug latency to a thermal or mechanical stimulus to establish a baseline nociceptive threshold.
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Compound Administration: Administer the test compound via the predetermined route (e.g., IP, PO).
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Acute Toxicity Monitoring: Continuously observe the animals for 1–4 hours. Causality: Small, lipophilic amines easily cross the blood-brain barrier. Early behavioral monitoring (tremors, rapid/depressed breathing) is critical to map the compound's CNS toxicity profile and establish the maximum tolerated dose (MTD).
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Optimal Incubation Determination: Utilize regression analysis on pilot data to determine the optimal incubation time (T_max). Causality: Regression analysis accounts for inter-subject pharmacokinetic variability in drug absorption, ensuring efficacy is measured precisely at peak systemic concentration.
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Postdrug Latency Measurement: At T_max, measure the postdrug latency. Apply a strict cut-off time (e.g., 10 seconds for thermal assays).
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Efficacy Calculation: Calculate the Maximum Possible Effect (%MPE).
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Formula:((Postdrug latency - Predrug latency) / (Cut-off time - Predrug latency)) * 100%
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Self-Validating System: The %MPE formula acts as an inherent control mechanism. By normalizing the response against both the animal's internal baseline and an absolute experimental ceiling (cut-off time), it eliminates false positives caused by baseline hyperalgesia and prevents tissue damage, ensuring humane and mathematically sound endpoints.
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Protocol 2: Boc-Protection for Downstream Cross-Coupling
To utilize 6-Methylbenzo[d]isoxazol-3-amine in complex syntheses (such as glue degraders or kinase inhibitors), the exocyclic amine must often be protected to prevent unwanted side reactions[2, 4].
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Dissolution: Dissolve 6-Methylbenzo[d]isoxazol-3-amine (1.0 g, 5.5 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Causality: DCM provides excellent solvation for the rigid heterocyclic core while remaining chemically inert to the mild basic conditions required for protection.
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Reagent Addition: Add di-tert-butyl-dicarbonate (Boc2O, 3.0 g, 14 mmol) and a catalytic amount of N,N-dimethylpyridin-4-amine (DMAP). Causality: The exocyclic amine of a benzisoxazole is poorly nucleophilic due to electron delocalization into the ring. DMAP acts as a highly efficient nucleophilic catalyst, forming a reactive intermediate with Boc2O that rapidly acylates the target amine.
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Reaction Incubation: Stir the mixture at 25°C for 16 hours under an inert atmosphere.
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Concentration & Precipitation: Concentrate the mixture to approximately 5 mL under reduced pressure, then treat with hexanes to precipitate the product.
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Self-Validating System: The use of hexanes as an anti-solvent creates a self-validating purification step. Only the fully Boc-protected, highly lipophilic intermediate precipitates out of solution. Unreacted starting materials and polar byproducts remain dissolved in the supernatant, ensuring high purity (>95%) upon simple filtration without the immediate need for column chromatography.
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Filtration: Filter and dry the precipitate to yield the protected intermediate.
References
- Google Patents. (2014). Substituted benzoxazoles and methods of use thereof (Patent No. WO2014144545A2).
- Google Patents. (2009). New substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors (Patent No. EP2280953B1).
- Google Patents. (2021). Glue degraders and methods of use thereof (Patent No. WO2021053555A1).
